(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid
Overview
Description
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused with a pyrrolidine ring. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom adds to its stability and reactivity in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron (III) chloride.
Cyclopentane Ring Formation: The cyclopentane ring can be introduced through a series of cyclization reactions, often involving the use of Grignard reagents or other organometallic compounds.
Boc Protection:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, sulfonyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog without the Boc protecting group and cyclopentane ring.
Proline: An amino acid with a pyrrolidine ring but lacking the Boc group and cyclopentane ring.
Pyrrolidinone: A lactam derivative with a similar pyrrolidine ring structure.
Uniqueness
(3AS,4R,6aS)-rel-2-Boc-octahydro-cyclopenta-[c]pyrrol-4-carboxylic acid is unique due to its bicyclic structure and the presence of the Boc protecting group, which enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
(3aS,4R,6aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-5-9(11(15)16)10(8)7-14/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOINSQCZOTTQA-BBBLOLIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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